MFCD01011119

Beschreibung

MFCD01011119 is a chemical compound cataloged under the MDL number system, commonly used for precise identification in chemical databases and industrial applications. Such compounds are frequently employed in cross-coupling reactions, pharmaceutical intermediates, or materials science due to their reactivity and stability .

Eigenschaften

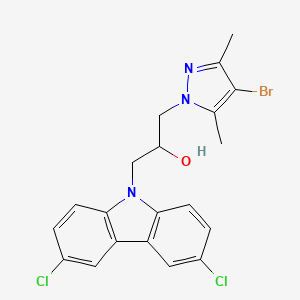

IUPAC Name |

1-(4-bromo-3,5-dimethylpyrazol-1-yl)-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18BrCl2N3O/c1-11-20(21)12(2)26(24-11)10-15(27)9-25-18-5-3-13(22)7-16(18)17-8-14(23)4-6-19(17)25/h3-8,15,27H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXQVBBJHGDXHCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O)C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18BrCl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of MFCD01011119 involves several steps, each requiring specific reaction conditions and reagents. The most common synthetic route includes the following steps:

Initial Reaction: The starting materials undergo a reaction in the presence of a catalyst to form an intermediate compound.

Intermediate Formation: The intermediate compound is then subjected to further reactions, often involving the addition of functional groups or the formation of new bonds.

Final Product Formation: The final step involves the purification and isolation of MFCD01011119 from the reaction mixture.

Industrial Production Methods

In industrial settings, the production of MFCD01011119 is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process typically involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions

MFCD01011119 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions involve the gain of electrons, and common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: In substitution reactions, one functional group in the compound is replaced by another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions of MFCD01011119 often require specific reagents and conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.

Major Products Formed

The major products formed from the reactions of MFCD01011119 depend on the type of reaction and the conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce lower oxidation state products.

Wissenschaftliche Forschungsanwendungen

MFCD01011119 has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various organic synthesis reactions and as a catalyst in certain chemical processes.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: MFCD01011119 is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of MFCD01011119 involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Physicochemical Properties

*Hypothetical data inferred from structural analogs.

Structural and Functional Differences

Backbone and Substituents: MFCD01011119 and (3-Bromo-5-chlorophenyl)boronic acid share a boronic acid group (-B(OH)₂) attached to a halogenated benzene ring, critical for palladium-catalyzed cross-coupling reactions . In contrast, 4-Bromo-2-nitrobenzoic acid features a nitro (-NO₂) and carboxylic acid (-COOH) group, enhancing its acidity and suitability for electrophilic substitution .

Thermodynamic and Solubility Profiles :

- Despite identical molecular weights, MFCD01011119 and its boronic acid analog exhibit lower solubility (0.24 mg/mL) compared to 4-Bromo-2-nitrobenzoic acid (0.687 mg/mL), attributed to the polar nitro and carboxyl groups in the latter .

- The higher Log Po/w value (2.15) of boronic acid derivatives indicates greater lipophilicity, favoring membrane permeability in drug design but complicating aqueous-phase reactions .

Synthetic Utility :

- MFCD01011119-type boronic acids are indispensable in Suzuki-Miyaura reactions, achieving high yields in C-C bond formation under mild conditions (e.g., 75°C, 1.3 hours in THF/water) .

- 4-Bromo-2-nitrobenzoic acid’s nitro group facilitates reduction to amines, making it a precursor for dyes and agrochemicals, though its synthesis requires harsh conditions (reflux in ionic liquids) .

Research Findings and Implications

- Reactivity Trade-offs : Halogenated boronic acids (e.g., MFCD01011119) offer precise regioselectivity in coupling reactions but require careful handling due to moisture sensitivity. Nitrobenzoic derivatives, while stable, necessitate energy-intensive synthetic routes .

- Industrial Scalability : The green chemistry approach for 4-Bromo-2-nitrobenzoic acid (using recyclable A-FGO catalysts) highlights advancements in sustainable production, a area where boronic acid synthesis still lags .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.